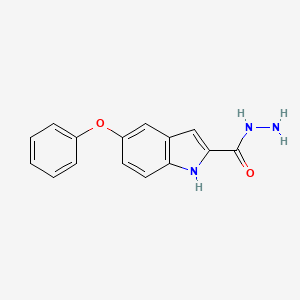

5-phenoxy-1H-indole-2-carbohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

5-phenoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-18-15(19)14-9-10-8-12(6-7-13(10)17-14)20-11-4-2-1-3-5-11/h1-9,17H,16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWIRTZGLXHXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Ii. Synthetic Methodologies and Chemical Transformations of Indole 2 Carbohydrazides

General Synthetic Routes to the 1H-Indole-2-Carbohydrazide Core

The synthesis of the foundational 1H-indole-2-carbohydrazide structure is typically achieved through straightforward and efficient methods, primarily involving the conversion of more readily available indole-2-carboxylates.

The most common and direct route to 1H-indole-2-carbohydrazide begins with the corresponding indole-2-carboxylic acid esters, such as ethyl or methyl 1H-indole-2-carboxylate. mdpi.comnih.gov This two-step process first involves the hydrolysis of the ester to the carboxylic acid, which is then followed by hydrazinolysis.

A widely employed method involves the direct reaction of the indole-2-carboxylate (B1230498) ester with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.netnih.gov This reaction is often carried out in an alcoholic solvent, such as ethanol (B145695), and may be conducted at room temperature or under reflux conditions to drive the reaction to completion. nih.govresearchgate.netnih.gov For instance, stirring methyl 1H-indole-2-carboxylate with hydrazine in ethanol at room temperature for several hours can yield the desired 1H-indole-2-carbohydrazide as a precipitate upon the addition of water. nih.gov The reaction of ethyl 1H-indole-2-carboxylate with hydrazine monohydrate at elevated temperatures (around 80°C) also provides the carbohydrazide (B1668358) in excellent yield. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield |

| Methyl 1H-indole-2-carboxylate | Hydrazine | Ethanol, Room Temperature, 6h | 1H-indole-2-carbohydrazide | Good |

| Ethyl 1H-indole-2-carboxylate | Hydrazine Monohydrate (99%) | Ethanol, 80°C, 2h | 1H-indole-2-carbohydrazide | Excellent |

While hydrazinolysis of esters is the predominant method, alternative strategies have been developed. One such approach involves the use of coupling agents to directly form the carbohydrazide from the corresponding carboxylic acid. For example, 1H-indole-2-carboxylic acid can be reacted with a substituted benzyl (B1604629) hydrazine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to yield N-substituted indole-2-carbohydrazides. mdpi.comsemanticscholar.org This method is particularly useful for synthesizing derivatives with specific substitutions on the hydrazide nitrogen.

Another strategy involves the synthesis of more complex indole-2-carboxamide derivatives which are then converted to the carbohydrazide. For instance, 1H-indole-2-carboxylic acid can be coupled with ethyl-2-(2-aminothiazol-4-yl)acetate using EDC, and the resulting product can then be treated with hydrazine monohydrate to furnish N-(4-(2-hydrazineyl-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide. nih.govacs.org

Functionalization and Derivatization Strategies

Once the 1H-indole-2-carbohydrazide core is established, it serves as a versatile platform for further chemical modifications. These modifications can be targeted at either the indole (B1671886) ring or the carbohydrazide functional group.

The introduction of a phenoxy group at the 5-position of the indole ring is a key functionalization step. This is typically achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. wikipedia.org This reaction involves the coupling of a 5-hydroxyindole (B134679) derivative with an aryl halide in the presence of a copper catalyst. The Ullmann ether synthesis, a variant of this reaction, specifically forms aryl ethers. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern methods have been developed that utilize soluble copper catalysts and milder conditions. wikipedia.org

The carbohydrazide moiety of 5-phenoxy-1H-indole-2-carbohydrazide is highly reactive and readily undergoes condensation reactions with various carbonyl compounds to form Schiff bases, also known as hydrazones. This reaction is a cornerstone for creating a diverse library of derivatives.

The general procedure involves reacting the indole-2-carbohydrazide with an equimolar amount of an aromatic aldehyde or ketone in a suitable solvent, often methanol (B129727) or ethanol, frequently with a catalytic amount of acid (e.g., acetic acid). nih.govresearchgate.netwho.int The reaction mixture is typically heated under reflux for a few hours. nih.govwho.int Upon cooling or pouring into water, the hydrazone product often precipitates and can be collected by filtration. nih.gov This method has been successfully used to synthesize a wide range of N'-benzylidene-1H-indole-2-carbohydrazides with various substituents on the phenyl ring. nih.gov

| Indole-2-carbohydrazide | Carbonyl Compound | Solvent | Catalyst | Product |

| 1H-indole-2-carbohydrazide | Aromatic Aldehydes | Ethanol | Acetic Acid | N'-Arylmethylene-1H-indole-2-carbohydrazide |

| 5-Methylpyrazine-2-carbohydrazide | Aromatic Carbonyls | Methanol | - | 5-Methylpyrazine-based Hydrazones |

The versatile indole-2-carbohydrazide scaffold can be further elaborated into more complex heterocyclic systems through various cyclization reactions. These reactions often utilize the carbohydrazide or its derivatives as key building blocks.

Oxadiazoles (B1248032): 1,3,4-Oxadiazoles can be synthesized from indole-2-carbohydrazides through cyclodehydration reactions. researchgate.net One common method involves reacting the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). utar.edu.myutar.edu.my Alternatively, N'-acyl-indole-2-carbohydrazides can undergo cyclodehydration using reagents such as p-toluenesulfonyl chloride and N,N-diisopropylethylamine (DIPEA). researchgate.net

Thiazoles: Thiazole (B1198619) rings can be constructed from indol-2-thiosemicarbazide, which is derived from indol-2-carbohydrazide. The Hantzsch thiazole synthesis, for example, involves the reaction of a thioamide with an alpha-halocarbonyl compound. youtube.com

Triazoles: 1,2,4-Triazoles are another important class of heterocycles that can be accessed from indole-2-carbohydrazides. The synthesis can involve the reaction of the carbohydrazide with reagents that provide the necessary carbon and nitrogen atoms for the triazole ring. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of a mercapto-oxadiazole, which can then be treated with hydrazine to form a triazole. chemistryjournal.net Another route involves the reaction of thiocarbohydrazide (B147625) with carboxylic acids. nih.gov

Coupling Reactions for Diverse Substitutions (e.g., Benzyl Hydrazines)

A key strategy for creating diversity in indole-2-carbohydrazide derivatives is the direct coupling of an indole-2-carboxylic acid with a substituted hydrazine, such as benzyl hydrazine. This reaction forms a stable amide bond between the indole core and the hydrazine moiety.

The general synthetic pathway involves the reaction of a substituted benzyl chloride with hydrazine hydrate to first produce the desired benzyl hydrazine intermediate. Subsequently, this intermediate is reacted with an appropriate indole-2-carboxylic acid. For instance, 1H-indole-2-carboxylic acid or 5-methoxy-1H-indole-2-carboxylic acid can be coupled with a substituted benzyl hydrazine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dichloromethane (B109758). mdpi.com The reaction proceeds via the activation of the carboxylic acid group by the coupling agent, which is then susceptible to nucleophilic attack by the secondary amine of the benzyl hydrazine, leading to the formation of the final N-substituted indole-2-carbohydrazide product. mdpi.com

This methodology provides a direct and efficient route to introduce a variety of benzyl groups onto the hydrazide nitrogen, allowing for systematic exploration of structure-activity relationships. The reaction is typically stirred for 24 hours, after which the product is isolated through a standard aqueous workup to remove the water-soluble byproducts of the coupling agent. mdpi.com

Table 1: Examples of N-Substituted Indole-2-Carbohydrazides Synthesized via Coupling Reactions mdpi.com

| Starting Indole Acid | Benzyl Hydrazine Substituent | Final Product |

|---|---|---|

| 5-methoxy-1H-indole-2-carboxylic acid | 4-Chlorobenzyl | N'-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide |

| 5-methoxy-1H-indole-2-carboxylic acid | Unsubstituted Benzyl | N'-Benzyl-5-methoxy-1H-indole-2-carbohydrazide |

| 1H-indole-2-carboxylic acid | Various substituted benzyls | N'-(Substituted benzyl)-1H-indole-2-carbohydrazides |

Modern Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing environmental impact, and accelerating the synthesis process. These innovations are particularly relevant in the preparation of complex heterocyclic compounds like indole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of indole derivatives, aligning with the principles of green chemistry. tandfonline.comtandfonline.com Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods. tandfonline.comtandfonline.comnih.gov This technique can significantly reduce reaction times, often from hours to minutes, and improve product yields. organic-chemistry.org

The application of microwave energy facilitates various classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov A notable advantage is the ability to perform these reactions under solvent-free conditions or in environmentally benign solvents like water. organic-chemistry.orgresearchgate.net For example, a microwave-assisted, solvent-free Bischler indole synthesis involves the solid-state reaction of anilines and phenacyl bromides, followed by brief microwave irradiation, offering a mild and green alternative to traditional methods. organic-chemistry.org Similarly, the cycloisomerization of 2-alkynylaniline derivatives to form indoles has been successfully achieved in water under microwave irradiation without the need for any metal catalyst, acid, or base. researchgate.net These methods minimize the use of hazardous organic solvents and toxic catalysts, contributing to a more sustainable synthetic process. tandfonline.comorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Synthesis Type | Conventional Method | Microwave-Assisted Method | Green Chemistry Advantage |

|---|---|---|---|

| Bischler Synthesis | Organic solvents, long reaction times | Solvent-free, 45-60 seconds irradiation | Avoids organic solvents, reduces time/energy organic-chemistry.org |

| Cycloisomerization | Metal catalysts (Pt, Cu), organic solvents | Water as solvent, no catalyst | Eliminates metal catalysts and organic solvents researchgate.net |

| General Indole Synthesis | Often requires harsh conditions | Rapid, high efficiency, convenient | Reduced energy consumption, cleaner reactions tandfonline.comtandfonline.com |

The formation of the hydrazide bond is a critical step in the synthesis of indole-2-carbohydrazides. The use of efficient coupling reagents is paramount for achieving high yields and purity. Carbodiimides, particularly the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC), are widely used for this purpose. mdpi.comcommonorganicchemistry.com

EDCI facilitates the coupling of a carboxylic acid with an amine (or in this case, a hydrazine) by activating the carboxyl group to form a reactive O-acylisourea intermediate. interchim.fr This intermediate is highly susceptible to nucleophilic attack by the amine. A significant advantage of EDCI over other carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) is that its urea (B33335) byproduct is water-soluble, allowing for easy removal from the reaction mixture through a simple aqueous workup. commonorganicchemistry.cominterchim.fr

To enhance efficiency and minimize side reactions, such as racemization in chiral molecules, EDCI is often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov The reaction between the carboxylic acid, EDCI, and HOBt forms a reactive HOBt ester, which then reacts cleanly with the amine. nih.gov In some cases, particularly with electron-deficient amines, an acyl transfer agent like 4-(Dimethylamino)pyridine (DMAP) may also be included to form a highly reactive acyliminium ion intermediate, further driving the reaction to completion. nih.gov The choice of solvent is also crucial, with dichloromethane being a common choice for these coupling reactions. mdpi.com

Table 3: Common Reagents in EDCI-Mediated Hydrazide Bond Formation

| Reagent | Function | Key Advantage |

|---|---|---|

| EDCI (EDC) | Carbodiimide coupling agent | Activates carboxylic acid; water-soluble byproduct commonorganicchemistry.com |

| HOBt | Additive | Minimizes side reactions and racemization peptide.comnih.gov |

| DMAP | Acyl transfer catalyst | Enhances reaction rate, especially for unreactive amines nih.gov |

| Dichloromethane | Solvent | Common aprotic solvent for coupling reactions mdpi.com |

Iii. Elucidation of Biological Activities and Molecular Mechanisms of Indole 2 Carbohydrazide Derivatives

Mechanistic Basis of Anti-Cancer Activity

The anti-cancer properties of indole-2-carbohydrazide derivatives are multifaceted, involving the disruption of cellular machinery essential for cancer cell proliferation and survival. These mechanisms include interference with microtubule dynamics, induction of programmed cell death, targeting of critical signaling pathways, and inhibition of key enzymes involved in oncogenesis.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in cell division, maintenance of cell shape, and intracellular transport. nih.gov Their dynamic nature is essential for the formation of the mitotic spindle, a key structure in chromosome segregation during mitosis. Consequently, tubulin is a well-established target for anti-cancer agents. nih.govnih.gov Indole-2-carbohydrazide derivatives have emerged as potent inhibitors of tubulin polymerization, effectively disrupting microtubule dynamics and leading to mitotic arrest. nih.gov

Several studies have synthesized and evaluated series of indole-2-carbohydrazide derivatives that demonstrate significant tubulin polymerization inhibitory activity. For instance, a class of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides showed remarkable antiproliferative activity against a panel of 60 human tumor cell lines. researchgate.net Specific derivatives within this class, such as compounds 6f and 6g , exhibited potent inhibitory effects on tubulin assembly at a level comparable to the well-known antimitotic agent combretastatin (B1194345) A-4. researchgate.net

Further investigations into furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have reinforced these findings. Derivatives 6i and 6j from this series were found to be potent microtubule-destabilizing agents. nih.gov Molecular docking simulations consistently suggest that these indole (B1671886) derivatives exert their mechanism of action by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.netnih.gov This interaction prevents the conformational changes required for tubulin polymerization, thereby disrupting the formation of the mitotic spindle and halting cell division. mdpi.com The indole moiety itself is pivotal for this interaction, often fitting into the top of the colchicine (B1669291) pocket and forming crucial bonds with tubulin residues. nih.gov

Table 1: Selected Indole-2-Carbohydrazide Derivatives as Tubulin Polymerization Inhibitors

| Compound | Type | Key Findings | Reference |

|---|---|---|---|

| 6f, 6g | N'-(substituted phenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazide | Significant inhibitory activity on tubulin assembly and colchicine binding, comparable to combretastatin A-4. | researchgate.net |

| 17a, 17b | 5-chloro-3-phenyl-1H-indole-2-carbohydrazide derivatives | Demonstrated significant anti-proliferative activity against leukemia and non-small cell lung cancer cell lines. | nih.gov |

| 6i | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide | Showed potent cytotoxic activity against colon cancer (COLO 205) and melanoma (SK-MEL-5) cells with LC50 values of 71 nM and 75 nM, respectively. | nih.gov |

| 6j | Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide | Exhibited the strongest microtubule-destabilising effect in its series. | nih.gov |

A primary consequence of microtubule disruption by indole-2-carbohydrazide derivatives is the activation of the cell's intrinsic quality control mechanisms, leading to cell cycle arrest and programmed cell death, or apoptosis. nih.gov By interfering with mitotic spindle formation, these compounds trigger the spindle assembly checkpoint, which halts the cell cycle, typically at the G2/M phase, to prevent aberrant chromosome segregation. nih.gov

Prolonged arrest at the G2/M phase often culminates in the induction of apoptosis. Research on thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives 6h , 6i , and 6j has shown that they effectively induce G2/M arrest in MDA-MB-231 triple-negative breast cancer cells. nih.gov This cell cycle blockade is followed by clear signs of apoptosis, including characteristic morphological changes and the loss of cell polarity. nih.gov

The apoptotic mechanism induced by these derivatives can involve the modulation of key regulatory proteins. For example, some indole hydrazide derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net Similarly, studies on novel isatin-indole conjugates, which incorporate the indole-carbohydrazide scaffold, found that they induce apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and BclxL. nih.gov Another derivative, compound 4e (a substituted-N-benzyl-1H-indole-2-carbohydrazide), was observed to arrest the cell cycle in the S phase in MCF-7 cells and demonstrated a significant ability to induce apoptosis, as confirmed by flow cytometry. mdpi.com

Table 2: Effects of Indole-2-Carbohydrazide Derivatives on Cell Cycle and Apoptosis

| Compound | Effect on Cell Cycle | Apoptotic Mechanism | Cell Line | Reference |

|---|---|---|---|---|

| 6h, 6i, 6j | G2/M Arrest | Induces apoptosis following G2/M arrest. | MDA-MB-231 | nih.gov |

| Compound 12 | G0/G1 Arrest | Increases Bax/Bcl-2 ratio, leading to apoptotic cell death. | MCF-7 | researchgate.net |

| 7c, 7g | Not specified | Induce apoptosis by inhibiting Bcl-2 and BclxL expression. | HT-29, SW-620 | nih.gov |

| 4e | S Phase Arrest | Shows a significantly increased prevalence of Annexin-V positive cell populations. | MCF-7 | mdpi.com |

Beyond direct interference with cellular structures, indole-2-carbohydrazide derivatives can also modulate intracellular signaling pathways that are crucial for cancer cell survival and proliferation. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are central signaling networks often dysregulated in cancer, controlling processes like cell growth, apoptosis, and stress responses. researchgate.netnih.govnih.govmdpi.com

A specific series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives has been shown to exert its effects through these pathways. nih.govtandfonline.com The derivative known as 12A was identified as a potent anticancer agent that induces a unique form of cell death called methuosis. Mechanistic studies revealed that the MAPK/JNK signaling pathway is involved in this process. nih.govtandfonline.com Treatment of cancer cells with compound 12A led to an increase in the phosphorylation of JNK, indicating activation of this stress-response pathway, which ultimately contributes to cell death. nih.gov

Furthermore, some indole-2-carbohydrazide derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that is a critical upstream activator of both the PI3K/Akt and MAPK pathways. researchgate.netnih.gov Compound 24f , for example, was shown to inhibit VEGFR-2 and its downstream signaling proteins, thereby interfering with angiogenesis and cell proliferation. nih.gov The modulation of these key signaling cascades represents a significant component of the anti-cancer activity of these indole derivatives.

Indole-2-carbohydrazide derivatives demonstrate a broad capacity to inhibit various enzymes and receptors that are fundamental to the development and progression of cancer (oncogenesis).

Tyrosine Kinases : As mentioned, these derivatives can inhibit receptor tyrosine kinases like VEGFR-2. researchgate.netnih.gov Compound 24f demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.gov

Topoisomerases : DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. mdpi.com They are a common target for chemotherapy drugs. The indole scaffold is recognized as a constructive framework for developing novel topoisomerase inhibitors. nih.gov

Histone Deacetylases (HDACs) : HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. The indole moiety is a key feature in some HDAC inhibitors, and polyfunctionalized indole derivatives have been developed as potent inhibitors of HDAC6. nih.gov

Colchicine-Binding Site (CBS) : The most prominently documented target for many anti-cancer indole-2-carbohydrazide derivatives is the colchicine-binding site on β-tubulin. researchgate.netmdpi.comnih.gov As detailed in section 3.1.1, compounds like 6f and 6g , as well as various furanyl- and thiophenyl-carbohydrazide derivatives, bind to this site, inhibiting tubulin polymerization and disrupting microtubule function. nih.govresearchgate.net Molecular docking studies confirm that the indole core and its substitutions fit snugly into this hydrophobic pocket, mimicking the interaction of colchicine itself. nih.govresearchgate.netmdpi.com

In addition to classical apoptosis, certain indole-2-carbohydrazide derivatives can induce a novel, non-apoptotic form of cell death known as methuosis. nih.govnih.gov Methuosis is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. nih.govnih.govmdpi.com This process ultimately leads to cell death without the typical features of apoptosis, such as caspase activation. nih.gov

A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent compounds that exhibit excellent vacuole-inducing activity. nih.govtandfonline.com Notably, compound 12A was found to be a highly effective and selective inducer of methuosis in cancer cells, with minimal toxicity to normal human cells. nih.gov The vacuoles induced by 12A were confirmed to originate from macropinosomes and not from autophagosomes. nih.gov The mechanism appears to involve endoplasmic reticulum (ER) stress and the activation of the MAPK/JNK signaling pathway. nih.govtandfonline.com The unique structural features of these indole derivatives are critical for this activity; for instance, halogenated indoles, particularly those containing iodine, have been noted for their ability to induce vacuolization, a key step in methuosis. researchgate.net

Table 3: Methuosis-Inducing Indole-2-Carbohydrazide Derivatives

| Compound | Key Features | Mechanism | Reference |

|---|---|---|---|

| 12A | Selective induction of methuosis in cancer cells; low toxicity to normal cells. | Vacuoles derived from macropinosomes; involves ER stress and activation of MAPK/JNK pathway. | nih.govtandfonline.com |

| 12c, 12g, 12i, 12n | Potent derivatives with excellent vacuole-inducing activity. | Similar mechanism to 12A. | nih.gov |

Modulators of Enzymatic Activity

The biological activity of indole-2-carbohydrazide derivatives extends beyond anti-cancer effects to the modulation of other enzymatic systems. For example, a series of novel N-substituted indole carbohydrazide (B1668358) derivatives was synthesized and evaluated for anti-platelet aggregation activity. nih.gov Several of these compounds were found to selectively and potently inhibit platelet aggregation induced by arachidonic acid and collagen, suggesting a modulatory effect on the enzymes of the arachidonic acid cascade. nih.gov

Alpha-Glucosidase Inhibition: Uncompetitive Inhibition Mechanisms

Indole-2-carbohydrazide derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption, a key therapeutic strategy in managing type 2 diabetes. researchgate.net

A series of novel indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives demonstrated excellent α-glucosidase inhibitory activity compared to the standard drug, acarbose (B1664774). nih.gov For instance, derivatives with IC50 values ranging from 6.31 ± 0.03 to 49.89 ± 0.09 μM proved to be significantly more potent than acarbose (IC50 = 750.0 ± 10.0 μM). nih.gov One of the most potent compounds identified in a study, (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide, was found to be 118.8 times more potent than acarbose. nih.gov

Kinetic studies of this potent derivative revealed an uncompetitive mechanism of inhibition against α-glucosidase. nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme, which can be a desirable characteristic for drug candidates. Molecular docking studies have further supported these findings, showing favorable binding energies at the enzyme's active site. nih.gov

| Compound | Derivative Type | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |

|---|---|---|---|---|

| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives | Indole-2-Carbohydrazide Hybrid | 6.31 ± 0.03 to 49.89 ± 0.09 | Acarbose | 750.0 ± 10.0 |

| 2-methoxy-phenoxy derivatives (7l and 7h) | Indole-carbohydrazide-phenoxy-N-phenylacetamide | Ki = 14.65 ± 2.54 (most potent) | Acarbose | Ki = 42.38 ± 5.73 |

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for managing Alzheimer's disease. Research has shown that certain indole-2-carbohydrazide derivatives can act as effective inhibitors of these enzymes.

In one study, a series of 4,6-dimethoxy-1H-indole-2-carbohydrazides was synthesized and evaluated for anticholinesterase properties. The findings indicated that compounds with the carbohydrazide functionality were promising. Specifically, N'-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide showed notable inhibition performance. Another study focusing on indole-isoxazole carbohydrazides identified a compound that exhibited potent and selective inhibition of AChE over BuChE, with an IC50 value of 29.46 ± 0.31 µM. nih.gov Kinetic analysis of this compound revealed a competitive mode of inhibition, suggesting it competes with the natural substrate, acetylcholine, for the active site of the enzyme. nih.gov

The dual inhibition of both AChE and BuChE is often considered beneficial. Some synthesized indole-based hydrazide-hydrazone derivatives have displayed inhibitory activity against both enzymes, with certain compounds showing BuChE inhibitory activity comparable to the standard drug galantamine. researchgate.net

| Compound Series | Target Enzyme | IC50 Value | Inhibition Type |

|---|---|---|---|

| Indole-isoxazole carbohydrazides (Compound 5d) | AChE | 29.46 ± 0.31 µM | Competitive |

| Indole-isoxazole carbohydrazides (Compound 5d) | BuChE | No notable inhibition | N/A |

| Indole-based hydrazide-hydrazones (Compound 2d) | BuChE | Comparable to Galantamine | Not Specified |

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 Selectivity

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives investigated their anti-inflammatory and COX inhibition properties. nih.gov Certain compounds from this series showed significant anti-inflammatory activity when compared to the reference drug, indomethacin. nih.gov Further investigation of a particularly active compound revealed that it selectively inhibited COX-2 expression while demonstrating gastric sparing activity. nih.gov Docking studies corroborated these findings, indicating a binding mode within the COX-2 active site similar to that of indomethacin. nih.gov This selectivity suggests that indole-2-carbohydrazide derivatives hold potential as a scaffold for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Series | Activity | Selectivity | Reference Drug |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazides (Compound S3) | Significant anti-inflammatory activity | Selective COX-2 inhibitor | Indomethacin |

Antimicrobial Action Profiles

Indole-2-carbohydrazide derivatives have also been recognized for their broad-spectrum antimicrobial capabilities, showing activity against various bacterial and fungal pathogens, including the causative agent of tuberculosis.

Antibacterial Mechanisms

Several studies have reported the synthesis of indole-2-carbohydrazide derivatives and their subsequent screening for antibacterial activity. For example, a series of 5-substituted-N(beta)-(2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-3-phenyl-1H-indole-2-carbohydrazides were tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. researchgate.net The mechanism of action for many indole derivatives involves the disruption of bacterial cellular processes. In silico docking studies have suggested that some indole-thiazole derivatives exert their antibacterial effect by inhibiting the MurB enzyme, which is essential for the synthesis of the bacterial cell wall component peptidoglycan. mdpi.com

Antifungal Mechanisms

The antifungal potential of indole-2-carbohydrazide derivatives has been evaluated against pathogenic fungi like Aspergillus niger and Candida albicans. researchgate.net Similar to their antibacterial counterparts, the proposed mechanism for some indole derivatives involves the inhibition of crucial fungal enzymes. Docking studies have implicated the inhibition of CYP51 (lanosterol 14-alpha-demethylase), an enzyme vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. mdpi.com Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.

Anti-Tuberculosis Activity: Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)

A particularly promising area of research is the anti-tuberculosis activity of indole derivatives. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. nih.gov The mycobacterial membrane protein large 3 (MmpL3) has been identified as an essential transporter protein responsible for exporting trehalose (B1683222) monomycolate, a precursor for the mycolic acids that form the distinctive mycobacterial cell wall. nih.govyoutube.com

Indole-2-carboxamides, which are structurally related to indole-2-carbohydrazides, have been identified as potent inhibitors of MmpL3. nih.gov By inhibiting MmpL3, these compounds block the transport of mycolic acid precursors, thereby preventing the formation of the protective outer membrane of the mycobacteria. nih.gov This disruption of cell wall biogenesis leads to bacterial death. This specific targeting of a crucial and unique mycobacterial pathway makes MmpL3 inhibitors, including those derived from the indole scaffold, highly attractive candidates for the development of new anti-tuberculosis drugs.

Other Pharmacological Modulations

Derivatives of indole-2-carbohydrazide have been the subject of extensive research, revealing a wide array of pharmacological activities that extend beyond a single therapeutic category. These compounds interact with various biological systems, modulating signaling pathways and enzymatic activities crucial in inflammation, hemostasis, oxidative stress, and xenobiotic metabolism. This section details several of these key pharmacological modulations, exploring the molecular mechanisms that underpin their diverse effects.

Indole-2-carbohydrazide derivatives have demonstrated significant anti-inflammatory properties through their interaction with multiple signaling pathways. The indole scaffold is an important pharmacophore for anti-inflammatory activity, with derivatives targeting key mediators of the inflammatory response such as phospholipase A2 and cyclooxygenase-2 (COX-2). mdpi.comijpsjournal.com The mechanism is often similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), involving the inhibition of COX enzymes, which leads to a reduction in the production of inflammatory prostaglandins. ijpsjournal.com

Research has identified specific derivatives that modulate critical inflammatory signaling cascades. For instance, an indole-2-carboxamide derivative, known as LG4, has been shown to inhibit the MAPK/NF-κB signaling pathway, resulting in decreased production of the pro-inflammatory cytokines TNF-α and IL-6. semanticscholar.org Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 macrophage cells. nih.gov One compound in this series, 13b , was particularly potent. nih.gov

Another novel N-acylhydrazone derivative, JR19 , was found to exert its anti-inflammatory effects through the nitric oxide pathway. mdpi.com Studies showed that the anti-inflammatory action of JR19 was reversed in the presence of an iNOS inhibitor, indicating that the synthesis of NO is a crucial factor in its activity. mdpi.com This compound also significantly decreased the levels of several key cytokines, including IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com

| Compound | Target/Assay | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 13b | NO Production | 10.992 µM | nih.gov |

| 13b | IL-6 Production | 2.294 µM | nih.gov |

| 13b | TNF-α Production | 12.901 µM | nih.gov |

| 13d | NO Production | 19.969 µM | nih.gov |

| 13d | IL-6 Production | 4.715 µM | nih.gov |

| 13d | TNF-α Production | 22.044 µM | nih.gov |

The indole carbohydrazide structure is a recognized scaffold for developing agents that inhibit platelet aggregation, a key process in the formation of thrombi. nih.govresearchgate.net Studies have evaluated series of novel substituted indole carbohydrazide derivatives for their ability to prevent platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govnih.gov

The mechanism of action for these derivatives is thought to involve the modulation of the arachidonic acid cascade enzymes. nih.gov This is supported by findings where certain compounds showed potent and selective inhibition against AA-induced aggregation. nih.govnih.gov For example, among a series of 2-substituted indole derivatives, compound 6g exhibited 100% inhibition of platelet aggregation induced by AA, while compound 6h showed 100% inhibition against collagen-induced aggregation. nih.govnih.gov In a parallel series of 3-substituted indoles, compound 3m completely inhibited collagen-induced aggregation, while compounds 3f and 3i caused 97% inhibition of aggregation induced by AA. nih.gov

Further research on 5-hydroxy-2-indolecarbohydrazides confirmed their inhibitory effects on platelet aggregation triggered by collagen, epinephrine, and ADP. nih.gov The consistent findings across different structural variations underscore the potential of the indole-2-carbohydrazide core in the development of antiplatelet agents. nih.govnih.govnih.gov

| Compound | Inducing Agent | % Inhibition | Reference |

|---|---|---|---|

| 6g | Arachidonic Acid (AA) | 100% | nih.govnih.gov |

| 6h | Collagen | 100% | nih.govnih.gov |

| 3m | Collagen | 100% | nih.gov |

| 3f | Arachidonic Acid (AA) | 97% | nih.gov |

| 3i | Arachidonic Acid (AA) | 97% | nih.gov |

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, Keap1 targets Nrf2 for degradation. nih.govfrontiersin.org In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of genes containing the antioxidant response element (ARE), which encode for protective enzymes. nih.govfrontiersin.org

Inhibiting the Keap1-Nrf2 protein-protein interaction (PPI) is a novel therapeutic strategy to enhance this endogenous defense mechanism. rsc.orgnih.gov Several indole derivatives have been identified as potent, non-covalent inhibitors of this interaction. nih.govresearchgate.net By disrupting the Keap1-Nrf2 complex, these compounds increase the intracellular levels of Nrf2, leading to the subsequent expression of downstream cytoprotective enzymes such as NADPH:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and transketolase (TKT). nih.govfrontiersin.orgnih.gov

In a study investigating a series of nine indole derivatives, compounds 9e , 9f , and 9g were found to be remarkably more active than the reference compound in an ARE-luciferase reporter assay, with compound 9g being the most effective. nih.gov These compounds significantly increased the cellular levels of Nrf2, NQO1, and TKT, providing strong evidence that they act as inhibitors of the Keap1-Nrf2 interaction. nih.gov This mechanism makes such indole derivatives promising candidates for treating diseases associated with chronic oxidative stress. nih.govrsc.org

Cytochrome P450 (CYP) enzymes are a critical family of enzymes involved in the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.gov The interaction of new chemical entities with these enzymes is a key aspect of drug development. The indole scaffold is known to be metabolized by CYP enzymes; for instance, indoline (B122111) can be aromatized to indole by several P450s, with CYP3A4 showing the highest activity. researchgate.net

A particularly interesting target within this family is CYP2A6, the primary enzyme responsible for the metabolic inactivation of nicotine (B1678760) to cotinine (B1669453) in humans. nih.govnih.gov The inhibition of CYP2A6 can slow down nicotine metabolism, which may help in reducing tobacco dependence and aiding smoking cessation. nih.govnih.gov While direct studies on 5-phenoxy-1H-indole-2-carbohydrazide are limited, the potential for indole derivatives to act as CYP inhibitors is recognized. The development of compounds that selectively inhibit CYP2A6 is an active area of research, and the indole-2-carbohydrazide scaffold represents a potential starting point for designing such inhibitors due to the known interactions of indole structures with the CYP enzyme system. researchgate.netnih.gov

Indole-2-carbohydrazide derivatives are recognized for their significant antioxidant properties, acting through various mechanisms to counteract oxidative stress. nih.govresearchgate.net The indole ring itself is known to influence antioxidant efficacy, and its derivatives are efficient at protecting lipids and proteins from peroxidation. researchgate.net These compounds function as free radical scavengers and can inhibit lipid peroxidation. nih.govresearchgate.net

The antioxidant potential of these derivatives has been quantified using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cationic radical decolorization assay, and the cupric reducing antioxidant capacity (CUPRAC) assay. Studies have shown that indole compounds with a carbohydrazide functional group are particularly promising antioxidants. For example, Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide demonstrated superior performance compared to standards in antioxidant assays.

Another study on 3-substituted-5-phenoxyindole derivatives also highlighted their potent antioxidant activity. nih.gov Compound 5 from this series showed particularly strong activity in the DPPH assay. nih.gov The antioxidant capacity is often linked to the substitution pattern on the indole and any attached aromatic rings, with the number and position of hydroxyl groups playing a key role. nih.govunife.it

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 3 (2-Methyl-3-carboxymethyl-5-phenoxy Indole) | 85.97 ± 3.40 | nih.gov |

| Compound 5 (2-Methyl-3-(methyl ethanamide-2-yl)-5-phenoxy Indole) | 28.18 ± 1.40 | nih.gov |

| Compound 8 (2-Methyl-3-(4-methylpiperazin-1-yl)methyl-5-phenoxy Indole) | 59.08 ± 0.65 | nih.gov |

| Compound 10 (2-Methyl-3-(4-phenylpiperazin-1-yl)methyl-5-phenoxy Indole) | 72.58 ± 2.65 | nih.gov |

Iv. Structure Activity Relationship Sar and Pharmacophoric Feature Analysis

Correlating Substituent Effects on the Indole (B1671886) Ring with Biological Response

The indole ring is a "privileged scaffold" in medicinal chemistry, and modifications to its structure can profoundly impact biological activity. nih.gov The positions C-5, C-3, and N-1 are particularly important for tuning the electronic and steric properties of the molecule.

For instance, in a series of 2-indolinone derivatives, the presence of a fluorine or a trifluoromethoxy group at the C-5 position resulted in the highest inhibitory activity against the IL-1 receptor. semanticscholar.org The strong electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) can alter the electron density of the indole ring system, potentially enhancing binding affinity to target proteins. Similarly, the phenoxy group at the C-5 position, as in the parent compound, contributes its own electronic and steric profile, which can be crucial for activity.

Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) at the C-5 position have also been shown to confer potent biological activity. Indole scaffolds with a 5-methoxy substitution have been identified as highly potent antitubercular agents. nih.gov Furthermore, N-benzyl-5-methoxy-1H-indole-2-carbohydrazide derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines. semanticscholar.org This suggests that the optimal electronic properties at the C-5 position may be target-dependent.

| Substituent at C-5 | Observed Biological Activity | Reference Compound Class |

| Trifluoromethoxy | Highest inhibitory effect | 2-Indolinone derivatives |

| Fluorine | Highest inhibitory effect | 2-Indolinone derivatives |

| Methoxy | Potent antitubercular activity | Indole derivatives |

| Methoxy | Significant anti-proliferative activity | N-Benzyl-1H-indole-2-carbohydrazides |

The C-3 and N-1 positions of the indole ring are also critical for biological activity. Functionalization at the C-3 position is a common strategy for creating more complex and potent analogs. nih.gov C3-substituted indoles have shown a wide range of activities, including anticancer, antimicrobial, and antioxidant effects. nih.gov For example, introducing a phenyl group at the C-3 position of the indole-2-carbohydrazide core has led to the discovery of potent tubulin polymerization inhibitors. nih.govresearchgate.net The presence of a strong hydrogen bond acceptor group at the C-3 position is often important for facilitating interactions with biological receptors. researchgate.net

The N-1 position, the indole nitrogen, also plays a significant role. In some cases, an unsubstituted N-1 position (N-H) is beneficial, as it can participate in hydrogen bonding with the target protein and may enhance activity by promoting radical stabilization. nih.gov However, N-1 substitution can also lead to potent compounds. N-substituted indole derivatives have demonstrated anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov The choice between a substituted or unsubstituted N-1 position depends on the specific therapeutic target and the desired mode of action.

SAR of the Carbohydrazide (B1668358) and Derived Moieties

The carbohydrazide group (-CONHNH₂) is not merely a linker but an active pharmacophoric element. It serves as a versatile handle for the synthesis of various derivatives, most notably hydrazones, and for hybridization with other heterocyclic systems. ontosight.ai

Converting the carbohydrazide into a hydrazone moiety (-CONHN=CH-R) is a widely used strategy to generate libraries of biologically active compounds. nih.gov The hydrazone functional group offers several structural advantages, including the ability to form diverse covalent and non-covalent interactions with biological targets. researchgate.net The E/Z isomerization capability around the imine bond is a key structural feature that can be influenced by light or pH, potentially affecting how the molecule fits into a binding pocket. acs.org

The nature of the 'R' group on the hydrazone side chain is a critical determinant of activity. SAR studies on 3-phenyl-1H-indole-2-carbohydrazide-derived hydrazones revealed that substitutions on a terminal furan (B31954) ring significantly impacted anticancer and anti-tubulin activity. nih.gov For instance, a bromine substitution on the indole ring combined with a 5-methoxy group on the furan ring resulted in a compound with very potent activity against the HepG2 cancer cell line. nih.gov This highlights the importance of the electronic and steric properties of the entire hydrazone side chain for optimizing biological response.

| Hydrazone Side Chain Feature | Impact on Activity | Compound Series |

| Unsubstituted Furan Ring | Potent tubulin polymerization inhibitor | 3-Phenyl-1H-indole-2-carbohydrazide derivatives |

| 5-Methoxy Furan Ring | Strongest activity against HepG2 cell line | 3-Phenyl-1H-indole-2-carbohydrazide derivatives |

| Thiophenyl Group | Strongest activity against A549 cell line | 3-Phenyl-1H-indole-2-carbohydrazide derivatives |

Molecular hybridization, which involves combining the indole-2-carbohydrazide scaffold with other biologically active heterocycles, is a powerful strategy for developing novel therapeutic agents. nih.gov This approach aims to create synergistic effects or multi-target compounds.

Triazoles: Hybrid molecules incorporating a 1,2,4-triazole (B32235) or 1,2,3-triazole ring have shown significant promise. Indole/1,2,4-triazole hybrids have been developed as potent tubulin polymerization inhibitors for cancer therapy. mdpi.com A novel 1,2,4-triazole-indole hybrid demonstrated broad-spectrum antifungal activity, proving more potent than fluconazole (B54011) against certain resistant Candida species. nih.gov Similarly, linking the indole-carbohydrazide core to a 1,2,3-triazole moiety yielded exceptionally potent α-glucosidase inhibitors, with one derivative being over 100 times more active than the standard drug acarbose (B1664774). nih.gov

Thiazoles and Pyridines: The incorporation of thiazole (B1198619) and pyridine (B92270) rings has also led to compounds with valuable biological properties. Pyridine- and thiazole-based hydrazides have been synthesized and shown to possess promising anti-inflammatory and antimicrobial activities. nih.gov

This strategy of creating hybrid molecules leverages the established biological importance of these auxiliary heterocycles to enhance or expand the therapeutic potential of the parent indole-2-carbohydrazide structure.

Identification of Critical Pharmacophoric Features for Target Binding

Based on the extensive SAR data, a general pharmacophore model for biologically active 5-phenoxy-1H-indole-2-carbohydrazide derivatives can be proposed. This model consists of several key features:

The Indole Scaffold: This forms the core of the molecule. The C-5 position is a critical "hotspot" for substitution, where electron-withdrawing groups (like -OCF₃) or electron-donating groups (like -OCH₃) can be used to tune activity depending on the target. An unsubstituted N-H group is often favored for its hydrogen bonding capability.

The C-2 Carbonyl Group: The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, which is a common feature in ligand-receptor interactions.

The Hydrazide/Hydrazone Linker: This unit provides the correct spatial orientation for the terminal part of the molecule. The -NH- groups can act as hydrogen bond donors, and the planarity and conformational flexibility of the hydrazone C=N double bond are crucial for fitting into specific binding sites, such as the colchicine (B1669291) site of tubulin. researchgate.net

A Terminal Aromatic/Heterocyclic Moiety: This part of the molecule is responsible for crucial interactions with the target protein. This can be a substituted phenyl ring, a furan, a triazole, or another heterocycle. The specific substitutions on this ring system are vital for optimizing potency and selectivity. For instance, in α-glucosidase inhibitors, the indole-carbohydrazide and a 1,2,3-triazole ring were both identified as privileged pharmacophores contributing to high activity. nih.gov

Together, these features create a molecular framework that can be systematically modified to develop potent and selective agents for a variety of therapeutic targets.

Hydrogen Bonding Interactions and Lipophilic Regions

The molecular structure of this compound contains several key functional groups that dictate its hydrogen bonding capacity and lipophilicity, which are critical for its interaction with biological targets.

Hydrogen Bonding:

The indole ring itself possesses an N-H group that can act as a hydrogen bond donor. The integrity of this hydrogen bond donating ability has been shown to be crucial for the structure and function of molecules containing an indole nucleus. The carbohydrazide moiety (-CONHNH2) is a significant contributor to hydrogen bonding, with the amide N-H and the terminal -NH2 group both capable of acting as hydrogen bond donors. The carbonyl oxygen (C=O) in this group is a strong hydrogen bond acceptor.

In related indole-carbohydrazide derivatives, these groups have been observed to form critical hydrogen bonds with amino acid residues in the active sites of enzymes. For instance, in a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids, the carbohydrazide linker was involved in forming hydrogen bonds. nih.gov The indole N-H is also known to participate in significant hydrogen bonding interactions, which can be vital for the organization and dynamics of molecules within biological membranes.

The phenoxy group introduces an ether oxygen which can also act as a hydrogen bond acceptor. The specific interactions depend on the topology of the binding site.

Lipophilic Regions:

The primary lipophilic regions of this compound are the indole nucleus and the phenoxy ring. The indole ring system is aromatic and largely nonpolar, contributing significantly to the molecule's hydrophobic character. Similarly, the phenyl ring of the phenoxy group is a substantial lipophilic domain. These hydrophobic areas are crucial for engaging with nonpolar pockets within receptor binding sites or for partitioning into lipid bilayers.

Table 1: Hydrogen Bonding and Lipophilic Characteristics of this compound Moieties

| Molecular Moiety | Potential Hydrogen Bond Donor/Acceptor | Lipophilic Character |

| Indole N-H | Donor | High |

| Carbohydrazide -CONH- | Donor | Moderate |

| Carbohydrazide -C=O | Acceptor | Moderate |

| Carbohydrazide -NH2 | Donor | Low |

| Phenoxy Ether -O- | Acceptor | Moderate |

| Phenyl Ring | None | High |

| Indole Ring System | None | High |

Conformational Analysis and Bioactive Conformations

The molecule possesses several rotatable bonds:

The bond connecting the phenoxy group to the indole ring (C-O bond).

The bond between the indole ring and the carbohydrazide group (C-C bond).

The bonds within the carbohydrazide linker (C-N and N-N bonds).

The relative orientation of the phenoxy ring with respect to the indole plane is a key conformational feature. Rotation around the C-O-C ether linkage will define the spatial disposition of the phenyl ring.

Furthermore, the carbohydrazide linker allows for significant flexibility. Studies on related carbohydrazide-containing compounds have indicated that they can exist in different isomeric forms, with the E-form often being the more stable isomer. nih.gov The planarity of the amide bond within the carbohydrazide moiety will influence the local conformation.

The bioactive conformation is the specific low-energy conformation that fits optimally into the binding site of a biological target. Identifying this conformation is often a complex task due to the inherent flexibility of the molecule and the potential for the receptor to adapt its shape to accommodate the ligand. The intrinsic nature of flexible molecules allows them to assume a number of different conformations of similar energy. nih.gov For structurally related molecules, it has been noted that the stable isomeric form is the E-form. nih.gov The precise bioactive conformation would be dependent on the specific molecular target and would be stabilized by the sum of the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) formed within the binding pocket.

V. Computational Chemistry and Rational Drug Design Strategies

Molecular Docking Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of ligands with proteins, elucidating the molecular basis of their biological activity.

Molecular docking studies have been instrumental in understanding how 5-phenoxy-1H-indole-2-carbohydrazide derivatives interact with their biological targets. For instance, in the study of novel α-glucosidase inhibitors, docking simulations were performed on a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids. nih.gov These simulations place the ligand into the binding site of the target protein, and scoring functions are used to estimate the binding affinity.

The analysis of these docked complexes reveals detailed interaction patterns. Key interactions often include:

Hydrogen Bonds: These are crucial for the stability of the ligand-protein complex. For example, the hydrazide moiety can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the active site. nih.gov

Pi-Pi Stacking: The aromatic indole (B1671886) and phenoxy rings frequently engage in pi-pi stacking or T-shaped interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket. nih.gov

One study on a potent α-glucosidase inhibitor from this class, (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide, demonstrated the lowest binding energy at the enzyme's active site, correlating with its high in vitro inhibitory activity. nih.gov The analysis of such complexes identifies specific amino acid residues (e.g., Val314, Ser317, Gly183) that are essential for anchoring the ligand within the active site. nih.gov

Below is a table summarizing typical interactions predicted by molecular docking for indole-carbohydrazide derivatives:

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbohydrazide (B1668358) (-CONHNH2) | Asp, Glu, Ser, Thr, Asn, Gln |

| Pi-Pi Stacking | Indole Ring, Phenoxy Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Indole & Phenoxy Moieties | Val, Leu, Ile, Ala, Met |

Elucidation of Molecular Recognition Mechanisms with Target Receptors and Enzymes

Beyond simply predicting a static binding pose, molecular docking helps elucidate the entire mechanism of molecular recognition. It explains why a particular ligand is selective for a specific target over others. For derivatives of this compound, docking studies can reveal how the combination of the indole core, the phenoxy group, and the carbohydrazide linker contributes to a unique pharmacophore that fits precisely into the target's binding pocket.

This detailed understanding allows researchers to rationalize the observed structure-activity relationships (SAR). For example, if docking shows that the phenoxy group fits into a specific hydrophobic pocket, modifications to this group can be proposed to improve binding affinity. This iterative process of docking, synthesis, and biological testing is a cornerstone of rational drug design. In the case of α-glucosidase inhibitors, it was found that the indole-carbohydrazide moiety was crucial for activity, significantly enhancing potency compared to analogous benzimidazole (B57391) structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models translate molecular structures into numerical descriptors and use them to derive a mathematical equation that can predict the activity of new, unsynthesized compounds. mdpi.com

Both 2D and 3D QSAR models have been developed to guide the optimization of various heterocyclic compounds, including those with indole scaffolds. mdpi.comnih.govmdpi.com

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices. mdpi.comijbpas.com A statistical method, like multiple linear regression, is then used to build an equation correlating these descriptors with biological activity. mdpi.com

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, three-dimensional view. nih.gov The molecules in a dataset are aligned, and their steric and electrostatic fields are calculated. The model then identifies regions in 3D space where modifications to these fields would likely increase or decrease biological activity. nih.gov

For a series of this compound derivatives, a robust QSAR model would be developed by synthesizing and testing a diverse set of analogues. The resulting models would be validated statistically to ensure their predictive power (e.g., using high R² and q² values). nih.govnih.gov

The core of a QSAR study is the identification of key physicochemical descriptors that govern biological activity. ijbpas.com For indole-based compounds, several descriptors are often found to be critical. mdpi.com

A hypothetical QSAR model for this compound derivatives might reveal the following correlations:

Lipophilicity (logP): An optimal level of lipophilicity is often required for membrane permeability and target engagement. The model might show that increasing the lipophilicity of the phenoxy substituent (e.g., by adding a halogen) enhances activity up to a certain point. mdpi.com

Molar Refractivity (CMR): This descriptor relates to the volume of a substituent and its polarizability. A QSAR equation might indicate that bulky substituents at a particular position are detrimental to activity, suggesting a sterically constrained binding pocket. mdpi.com

Electrostatic Properties: The distribution of charges, represented by descriptors related to dipole moment or atomic charges, can be crucial. The model could highlight the importance of electronegative atoms at specific positions for forming key hydrogen bonds.

The table below illustrates potential descriptors and their significance in a QSAR model for this compound class.

| Physicochemical Descriptor | Symbol | Potential Correlation with Efficacy | Rationale |

| Lipophilicity | logP | Positive or Parabolic | Influences membrane passage and hydrophobic interactions at the target site. |

| Molar Refractivity | CMR | Negative | May indicate that bulky groups cause steric clashes in the binding pocket. |

| Hydrogen Bond Donors | HBD | Positive | Highlights the importance of groups like -NH- for anchoring to the target. |

| Hydrogen Bond Acceptors | HBA | Positive | Emphasizes the role of atoms like carbonyl oxygen in receptor binding. |

| Topological Polar Surface Area | TPSA | Negative | High TPSA can limit cell permeability. |

Virtual Screening and High-Throughput Screening (HTS) in Lead Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com For a scaffold like this compound, virtual screening can be employed to explore vast chemical spaces and identify novel derivatives with potential therapeutic activity.

The process typically involves creating a virtual library of compounds, which can be based on modifications to the core this compound structure. This library is then docked into the active site of a target protein. The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for further investigation, including chemical synthesis and in vitro testing. mdpi.com This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening (HTS) of physical compound libraries. mdpi.com Structure-based virtual screening has been successfully used to identify novel lead compounds for various targets, demonstrating its power in modern drug discovery. nih.govmdpi.com

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a cornerstone of modern drug discovery, enabling the identification of promising hit compounds from large databases. This process can be broadly categorized into ligand-based and structure-based approaches, both of which have been applied to the discovery of derivatives related to the indole-carbohydrazide scaffold.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. In a notable study, SBVS was employed to identify new derivatives of 3-phenyl-1H-indole-2-carbohydrazide with anti-proliferative activities. nih.gov This methodology involves docking a library of compounds into the binding site of a target protein—in this case, tubulin—and scoring their potential interactions. The compounds with the best scores are then selected for experimental testing. nih.govresearchgate.net This approach is highly effective when the target structure is known, as it allows for the rational design of molecules that fit precisely into the active site. nih.gov

Ligand-based virtual screening (LBVS) , conversely, is utilized when the 3D structure of the target is unknown. This method relies on the principle that molecules with similar structures often exhibit similar biological activities. One common LBVS strategy is molecular hybridization, where active pharmacophores—the essential structural features for biological activity—from known potent inhibitors are combined to design new molecules. nih.gov This approach was successfully used to design a new series of potent α-glucosidase inhibitors based on an indole-carbohydrazide-phenoxy hybrid structure. nih.gov By analyzing the structures of known active compounds, researchers can build pharmacophore models to screen for new molecules that share these key features.

Integration of HTS Data for Hit-to-Lead Optimization

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify initial "hits" with activity against a specific target. researchgate.net While HTS is a powerful tool for hit identification, the subsequent hit-to-lead optimization phase is crucial for developing these initial findings into viable drug candidates. researchgate.netbiosolveit.de Computational methods play a significant role in this transition by integrating HTS data to build predictive models.

For instance, initial hits for indole-based compounds have been identified through cell-based high-content screening (HCS) campaigns. nih.gov The data generated from such screens, which includes the activity of numerous compounds, can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the chemical structure of the compounds with their biological activity, helping to guide the synthesis of more potent and selective analogues. This integration of experimental HTS data with computational modeling facilitates a more focused and efficient optimization process, moving from a moderately active hit to a potent and drug-like lead compound. biosolveit.denih.gov

In Silico Pharmacokinetic and Toxicological Prediction Tools

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. mdpi.com In silico tools provide a rapid and cost-effective means to predict these pharmacokinetic parameters and potential toxicity, allowing researchers to prioritize compounds with favorable profiles.

Predictive Models for Absorption and Distribution (e.g., Human Intestinal Absorption, Blood-Brain Barrier Permeability, Lipinski's Rule of Five Compliance)

A variety of computational models are available to predict the ADME properties of drug candidates. For derivatives of the this compound scaffold, online software such as PreADMET and SwissADME have been used to forecast key parameters. nih.govnih.gov

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. Studies on certain indole-carbohydrazide derivatives predicted high HIA, suggesting good potential for oral administration. nih.gov

Blood-Brain Barrier (BBB) Permeability: This predicts a compound's ability to cross the protective barrier of the central nervous system. For indole-carbohydrazide derivatives, permeability to the BBB was predicted to be within an acceptable range. nih.gov

Caco-2 Permeability: This is an in vitro model for HIA. Interestingly, while HIA was predicted to be high for some derivatives, Caco-2 permeability was predicted to be poor, highlighting that different predictive models can sometimes yield varied insights. nih.gov

The calculated molecular descriptors for potent derivatives of 3-phenyl-1H-indole-2-carbohydrazide indicated that they possess acceptable pharmacokinetic profiles, making them favorable for oral drug administration. rsc.org

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good absorption after oral administration. |

| Caco-2 Permeability | Poor | An in vitro measure of intestinal permeability. |

| Blood-Brain Barrier (BBB) Permeability | Acceptable Range | Suggests the compound may distribute to the central nervous system. |

| Skin Permeability | Acceptable Range | Indicates potential for transdermal delivery. |

Assessment of Drug-Likeness and Rule-of-Five Compliance

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and has physicochemical properties consistent with known drugs. nih.gov One of the most widely used guidelines for evaluating drug-likeness for orally administered drugs is Lipinski's Rule of Five. nih.gov This rule establishes four simple physicochemical parameter ranges that are commonly met by successful oral drugs:

Molecular weight ≤ 500 daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Multiple studies on derivatives of indole-carbohydrazide have confirmed that the synthesized compounds adhere to Lipinski's Rule of Five. nih.govresearchgate.netnih.gov This compliance is a positive indicator of their potential to be developed as orally active therapeutic agents. For example, in a study targeting α-glucosidase, newly synthesized indole-carbohydrazide derivatives followed the rule, whereas the positive control, acarbose (B1664774), did not. nih.gov Similarly, molecular descriptor calculations for 3-phenyl-1H-indole-2-carbohydrazide derivatives designed as tubulin inhibitors showed that the molecules obey Lipinski's rule, suggesting they are drug-like structures. nih.govresearchgate.net

| Parameter | Rule | Status for Derivatives (e.g., 11d, 11n) |

|---|---|---|

| Molecular Weight | ≤ 500 Da | Compliant |

| Log P | ≤ 5 | Compliant |

| H-Bond Donors | ≤ 5 | Compliant |

| H-Bond Acceptors | ≤ 10 | Compliant |

| Overall Compliance | No more than one violation | Followed the rule |

Vi. Emerging Trends and Future Research Directions

Development of Multi-Target-Directed Ligands (MTDLs) Featuring the Indole-2-Carbohydrazide Scaffold

The conventional "one-molecule, one-target" paradigm in drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of the Multi-Target-Directed Ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. mdpi.com The indole-2-carbohydrazide scaffold is an attractive framework for MTDL design due to its structural versatility and its proven ability to interact with a diverse range of biological targets. mdpi.commdpi.com

Researchers have successfully developed indole (B1671886) derivatives that function as dual inhibitors. For instance, certain indole-based compounds have been engineered to dually inhibit both BRAFV600E and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key proteins in cancer progression. researchgate.net This approach offers a potential advantage over combination therapies by simplifying pharmacokinetics and potentially reducing drug-drug interactions.

In the context of neurodegenerative conditions like Alzheimer's disease, the MTDL approach is particularly promising. Studies have focused on creating indole-isoxazole carbohydrazide (B1668358) hybrids as MTDLs that inhibit both cholinesterases (like acetylcholinesterase, AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.net Another strategy has involved combining 5-HT6 receptor antagonism with butyrylcholinesterase (BuChE) inhibition and antioxidant properties within a single molecular structure to tackle the multifaceted pathology of Alzheimer's. nih.gov The inherent ability of the indole scaffold to bind to various enzymes and receptors makes it a prime candidate for further exploration in the design of next-generation MTDLs for complex diseases.

Exploration of Novel Therapeutic Areas and Neglected Diseases

While the indole-2-carbohydrazide scaffold has been extensively investigated for its anticancer properties, its therapeutic potential extends into several other important areas. mdpi.com Recent research is uncovering novel applications, including for metabolic and infectious diseases that have been historically neglected.

A significant emerging area is the treatment of diabetes. A 2023 study highlighted a series of indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole moiety as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov The most effective compound in the series was found to be over 100 times more potent than acarbose (B1664774), a commercially available α-glucosidase inhibitor. nih.gov This finding opens a new avenue for developing oral hypoglycemic agents based on the indole-2-carbohydrazide framework.

Furthermore, research into closely related indole-2-carboxamides has shown activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. dndi.orgnih.gov Chagas disease is a neglected tropical disease that affects millions, and current treatments have significant limitations. nih.gov The identification of indole-based scaffolds with anti-parasitic activity provides a valuable starting point for hit-to-lead optimization campaigns aimed at discovering new treatments for such neglected conditions. The broad biological activity of indole compounds, which also includes antiviral and anti-inflammatory properties, suggests that the 5-phenoxy-1H-indole-2-carbohydrazide scaffold and its analogues are ripe for exploration in a wide range of therapeutic fields beyond oncology. mdpi.com

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deep understanding of a compound's mechanism of action is critical for its development as a therapeutic agent. For derivatives of the indole-2-carbohydrazide scaffold, advanced mechanistic studies have elucidated how these molecules exert their biological effects at both the molecular and cellular levels.

A primary mechanism underlying the anticancer activity of many indole-2-carbohydrazide derivatives is the inhibition of tubulin polymerization. researchgate.netnih.gov Molecular docking studies consistently predict that these compounds bind to the colchicine (B1669291) site of tubulin. nih.govnih.govrsc.org This interaction disrupts the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death (apoptosis). mdpi.comnih.gov

Another well-documented mechanism is the inhibition of angiogenesis through the targeting of VEGFR-2. nih.gov Certain indole-2-carbohydrazide derivatives have been shown to inhibit VEGFR-2 and its downstream signaling proteins. researchgate.netnih.gov This action prevents the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) and ex vivo models like the rat aorta ring assay have confirmed the anti-angiogenic effects of these compounds. nih.govnih.gov

The table below summarizes key mechanistic findings for various indole-2-carbohydrazide derivatives.

| Compound Class | Molecular Target(s) | Cellular Effect(s) | Therapeutic Area |

| Thiophenyl-indole-carbohydrazides | Tubulin (Colchicine site) | G2/M cell cycle arrest, Apoptosis | Cancer |

| Phenyl-indole-carbohydrazides | VEGFR-2 | Inhibition of angiogenesis | Cancer |